molecular formula C21H26N4O3 B2677328 N-(1-cyanocyclohexyl)-N-methyl-2-[4-methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide CAS No. 1287132-26-6

N-(1-cyanocyclohexyl)-N-methyl-2-[4-methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide

Cat. No.: B2677328
CAS No.: 1287132-26-6
M. Wt: 382.464
InChI Key: ASGVWROEGPGNIN-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-N-methyl-2-[4-methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide is a complex organic compound with a molecular formula of C24H29N3O This compound is characterized by its unique structure, which includes a cyanocyclohexyl group, a methyl group, and a dioxoimidazolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-N-methyl-2-[4-methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Alternatively, stirring the reaction mixture at elevated temperatures, such as 70°C, can also facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-N-methyl-2-[4-methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent unwanted side reactions. Substitution reactions may be facilitated by the presence of catalysts or specific solvents to enhance the reactivity of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

N-(1-cyanocyclohexyl)-N-methyl-2-[4-methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-N-methyl-2-[4-methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis . Similarly, its anticancer properties may be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

N-(1-cyanocyclohexyl)-N-methyl-2-[4-methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-N-methyl-2-[4-methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-15-7-9-16(10-8-15)20(2)18(27)25(19(28)23-20)13-17(26)24(3)21(14-22)11-5-4-6-12-21/h7-10H,4-6,11-13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGVWROEGPGNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(=O)N(C)C3(CCCCC3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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